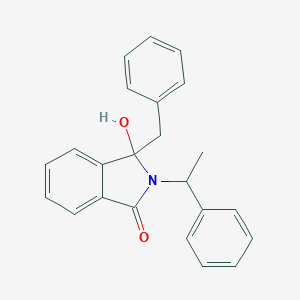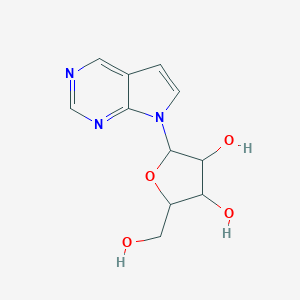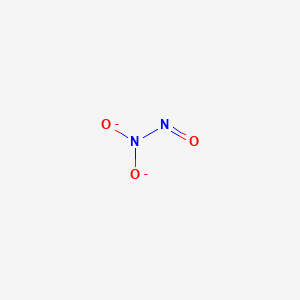![molecular formula C14H27N3O2 B231977 5-Methoxybicyclo[2.2.1]hept-2-ene CAS No. 17190-87-3](/img/structure/B231977.png)
5-Methoxybicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxybicyclo[2.2.1]hept-2-ene, also known as MBO, is a bicyclic compound that has gained increasing interest in the field of organic chemistry due to its unique chemical structure and potential applications. MBO is a colorless liquid that can be synthesized using various methods, including the Diels-Alder reaction.
Mécanisme D'action
The mechanism of action of 5-Methoxybicyclo[2.2.1]hept-2-ene is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to bind to certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, and can bind to certain receptors, such as the serotonin 5-HT2A receptor. In vivo studies have shown that this compound can affect behavior and cognition in animal models. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methoxybicyclo[2.2.1]hept-2-ene has several advantages for lab experiments, including its unique chemical structure and potential applications in the synthesis of more complex organic compounds. This compound is also relatively easy to synthesize using the Diels-Alder reaction. However, the use of this compound in lab experiments is limited by its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 5-Methoxybicyclo[2.2.1]hept-2-ene, including its potential use in the development of new materials and its potential therapeutic applications. This compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a bicyclic compound that has gained increasing interest in the field of organic chemistry due to its unique chemical structure and potential applications. This compound can be synthesized using the Diels-Alder reaction and has various scientific research applications, including its use as a building block for the synthesis of more complex organic compounds. This compound has been shown to interact with various biological targets and has various biochemical and physiological effects. While the use of this compound in lab experiments is limited by its potential toxicity and the lack of understanding of its mechanism of action, there are several future directions for the study of this compound, including its potential use in the development of new materials and its potential therapeutic applications.
Méthodes De Synthèse
5-Methoxybicyclo[2.2.1]hept-2-ene can be synthesized using the Diels-Alder reaction, which involves the reaction between cyclopentadiene and methyl vinyl ketone. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and yields this compound as the major product. The synthesis of this compound using the Diels-Alder reaction has been extensively studied and optimized, making it a reliable and efficient method for producing this compound.
Applications De Recherche Scientifique
5-Methoxybicyclo[2.2.1]hept-2-ene has various scientific research applications, including its use as a building block for the synthesis of more complex organic compounds. This compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. This compound has also been studied for its potential use in the development of new materials, such as polymers and liquid crystals.
Propriétés
| 17190-87-3 | |
Formule moléculaire |
C14H27N3O2 |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
5-methoxybicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H12O/c1-9-8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 |
Clé InChI |
RCDOWRWNYHNLLA-UHFFFAOYSA-N |
SMILES |
COC1CC2CC1C=C2 |
SMILES canonique |
COC1CC2CC1C=C2 |
| 17190-92-0 | |
Synonymes |
Bicyclo[2.2.1]hept-2-ene,5-methoxy-exo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)





![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)



![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)
